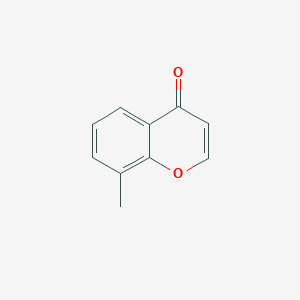

8-methyl-4H-chromen-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBDWKDOHINUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60494567 | |

| Record name | 8-Methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65017-39-2 | |

| Record name | 8-Methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Methyl 4h Chromen 4 One and Analogues

Classical and Contemporary Approaches to Chromone (B188151) Synthesis

The foundational methods for constructing the chromone skeleton have been refined over many decades. These classical routes, often named after their developers, typically involve the cyclization of a phenolic precursor and remain central to chromone chemistry.

Kostanecki-Robinson Reaction and its Modern Adaptations

The Kostanecki-Robinson reaction is a classical method for synthesizing chromones and coumarins. wikipedia.org The process involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride (B1165640) in the presence of the corresponding sodium or potassium salt of the acid. wikipedia.orgcore.ac.uk The mechanism proceeds through three main steps: O-acylation of the phenol, an intramolecular aldol (B89426) condensation to form a hydroxydihydrochromone intermediate, and subsequent elimination of the hydroxyl group to yield the final chromone product. wikipedia.org

While effective, a notable drawback of the Kostanecki-Robinson reaction is the potential formation of coumarin (B35378) as a side product. ijrar.org Modern adaptations have sought to improve the reaction's selectivity and efficiency. For instance, an optimized approach utilizes sodium hydride as a base, which has been shown to favor the formation of the desired chromone over other byproducts. ijrpc.com This reaction is a key step in multi-step syntheses of complex natural products containing a chromone core. up.ac.za

Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a highly reliable and widely used method for the synthesis of chromones and their derivatives, such as flavones. Current time information in Bangalore, IN.jk-sci.com The reaction begins with a 2-acetoxyacetophenone, which undergoes an intramolecular acyl transfer in the presence of a base to form a 1,3-diketone intermediate. jk-sci.comwikipedia.org This diketone is then cyclized under acidic conditions to afford the chromone ring system. wikipedia.org

The mechanism is initiated by a base abstracting the α-hydrogen of the ketone, creating an enolate. wikipedia.org This enolate then attacks the ester carbonyl, leading to a cyclic alkoxide that subsequently opens to form a more stable phenolate. wikipedia.org While strong acids are traditionally used for the final cyclodehydration step, milder conditions have been developed. wikipedia.org Recent innovations include the use of microwave irradiation, which can significantly reduce reaction times and improve yields compared to conventional heating methods. chemmethod.com Furthermore, a "soft-enolization" variant of the reaction has been designed for the total synthesis of complex chromones like dirchromones. nih.govacs.org

Claisen Condensation and Cyclization Reactions

The Claisen condensation is another cornerstone of chromone synthesis. acs.org In this method, an o-hydroxyacetophenone is condensed with an ester in the presence of a strong base, such as sodium ethoxide, to yield a 1,3-dioxo-phenoxy intermediate. ijrar.org This intermediate subsequently undergoes acid-catalyzed cyclization and dehydration to form the chromone. ijrar.org

Specific Strategies for 8-Methyl-4H-Chromen-4-one and Related Methylated Chromones

The synthesis of specifically substituted chromones, such as this compound, relies on the selection of appropriately substituted starting materials for the classical reactions or the application of modern regioselective techniques.

Synthesis via 2'-Hydroxyacetophenone (B8834) Derivatives

The most direct route to this compound using classical methods involves starting with 2'-hydroxy-3'-methylacetophenone . This precursor contains the required methyl group at the correct position on the phenolic ring. This starting material can be utilized in the aforementioned synthetic schemes to yield the target compound.

For example, the condensation of 2'-hydroxyacetophenone derivatives with esters like diethyl oxalate, followed by cyclization, is a common strategy for producing chromone-2-carboxylic acid esters. acs.org Similarly, various naturally occurring 2-(2-phenylethyl)chromones have been synthesized from protected dihydroxyacetophenone precursors. nih.gov The synthesis of 2-styryl-4H-chromen-4-one derivatives also begins with appropriately substituted 2-hydroxyacetophenones. samipubco.com

Palladium-Mediated Cross-Coupling Reactions for Chromone Derivatives

Modern synthetic chemistry has introduced powerful palladium-catalyzed cross-coupling reactions for the construction of heterocyclic systems, including chromones. These methods often offer higher efficiency, milder conditions, and the ability to perform reactions in a single pot.

A prominent example is the cyclocarbonylative Sonogashira coupling reaction . This one-pot process involves the coupling of a 2-iodophenol (B132878) with a terminal alkyne under a carbon monoxide atmosphere, catalyzed by a palladium complex. nih.govacs.org This method provides a regioselective route to the chromone core, and the use of highly active N-heterocyclic carbene (NHC)-palladium complexes allows for low catalyst loadings. nih.govacs.org To synthesize this compound via this route, one would start with 2-iodo-6-methylphenol.

Other palladium-catalyzed reactions are used to functionalize a pre-existing chromone skeleton. For instance, phosphine-free palladium-catalyzed cross-coupling reactions have been used to link carbohydrate moieties to brominated chromone derivatives, showcasing a pathway to complex, biologically relevant molecules. thieme-connect.comresearchgate.net These reactions demonstrate the versatility of palladium catalysis in creating diverse chromone analogues that would be difficult to access through classical methods alone. thieme-connect.com

Mentioned Compounds

Intramolecular Palladium-Catalyzed Acylation Routes

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of 4H-chromen-4-one derivatives. One notable method is the intramolecular acylation of alkenyl bromides with aldehydes. beilstein-journals.orgsemanticscholar.org This approach has been successfully employed to create a library of diversely functionalized flavonoids. The reaction typically utilizes a palladium catalyst system, such as Pd(PPh₃)₄ in combination with a ligand like Xphos, and a base, commonly potassium carbonate (K₂CO₃), in a solvent like 1,4-dioxane. beilstein-journals.orgsemanticscholar.org This methodology is valued for its efficiency in constructing the chromone core. beilstein-journals.org

Another variation involves the palladium-catalyzed carbonylative cyclization of aryl iodides and 2-hydroxyacetophenones. academie-sciences.fr This process is efficiently carried out using a heterogeneous palladium complex immobilized on a support like MCM-41, under a carbon monoxide atmosphere. academie-sciences.fr Such heterogeneous catalysts offer the advantage of easier separation and recycling, contributing to more sustainable synthetic processes. While these palladium-catalyzed methods are broadly applicable to the synthesis of the 4H-chromen-4-one skeleton, their specific application to 8-methyl substituted derivatives is a logical extension of their proven utility. bohrium.com

Table 1: Optimized Conditions for Palladium-Catalyzed Intramolecular Acylation

| Parameter | Optimized Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol %) |

| Ligand | Xphos (15 mol %) |

| Base | K₂CO₃ |

| Solvent | 1,4-dioxane |

| Temperature | 140 °C |

| Time | 24 h |

Data sourced from Yue et al. (2017).

Ring Closure Methodologies

A variety of ring closure reactions represent the classical and still widely used foundation for the synthesis of 4H-chromen-4-ones. These methods typically involve the cyclization of a suitably substituted o-hydroxyaryl ketone precursor.

The Kostanecki-Robinson reaction is a prominent example, which involves the reaction of o-hydroxyacetophenones with aliphatic anhydrides and their sodium salts. academie-sciences.fr This method allows for the formation of the pyrone ring of the chromone system. Similarly, the Baker-Venkataraman rearrangement is a key strategy that proceeds via the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes cyclization under acidic conditions to yield the chromone core. nih.gov The Claisen condensation of o-hydroxyacetophenones with esters also provides a pathway to the requisite 1,3-diketone intermediate. nih.gov

Another important ring closure technique is the intramolecular Wittig reaction . This method involves the reaction of silyl (B83357) esters of O-acyl(aroyl)salicylic acids with (trimethylsilyl)methylenetriphenylphosphorane to form an acylphosphorane, which then cyclizes to afford the 4H-chromen-4-one. academie-sciences.fr

The choice of catalyst and reaction conditions for the cyclization step is crucial and can influence the yield and applicability of the method. Various catalysts have been reported for effecting ring closure, including:

Hydriodic acid nih.gov

Polyphosphoric acid nih.gov

Acetic acid nih.gov

Triflic anhydride nih.gov

Phosphorus oxychloride nih.gov

Base-Mediated Aldol Condensation with Microwave Irradiation

A highly efficient, one-step procedure for the synthesis of chroman-4-one and chromone derivatives involves a base-mediated aldol condensation under microwave irradiation. nih.goveurjchem.com This method has been successfully applied to the synthesis of derivatives substituted at the 2-, 6-, and 8-positions. nih.goveurjchem.com The reaction typically involves the condensation of an appropriate 2'-hydroxyacetophenone with an aldehyde in the presence of a base like diisopropylamine (B44863) (DIPA) in a solvent such as ethanol (B145695). nih.gov The use of microwave heating significantly accelerates the reaction, often reducing reaction times to a matter of minutes. nih.govrsc.org This approach is noted for its efficiency and is considered a valuable tool for the rapid generation of substituted chromone libraries. nih.goveurjchem.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chromones, aiming to reduce waste, energy consumption, and the use of hazardous materials.

Solvent-Free and Catalytic Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Several solvent-free methods for chromone synthesis have been developed. For instance, the Kabachnik-Fields reaction to produce α-aminophosphonates incorporating a chromone moiety has been achieved under solvent-free and catalyst-free conditions using microwave irradiation. mdpi.com This three-component reaction of a 3-formylchromone, a primary amine, and a dialkyl phosphite (B83602) offers a practical and environmentally benign route to these hybrid molecules. mdpi.com

The use of reusable, heterogeneous catalysts is another important green strategy. Rochelle salt has been reported as a novel, green, and reusable catalyst for the one-pot, three-component synthesis of 2-amino-4H-chromene-3-carbonitriles in refluxing ethanol or water. Similarly, a superparamagnetic nano-catalyst (nano-kaoline/BF₃/Fe₃O₄) has been employed for the solvent-free, one-pot, three-component synthesis of 4H-chromenes. These catalytic systems offer advantages such as high product yields, easy experimental work-up, and recyclability of the catalyst.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular and effective tool in the synthesis of 4H-chromen-4-one and its derivatives, aligning with the principles of green chemistry by significantly reducing reaction times and often improving yields. This technique has been successfully applied to various reaction types for chromone synthesis.

For example, the condensation of 4H-chromen-4-one-3-carbaldehyde derivatives with phenylmalonic acid has been performed under microwave irradiation, proving to be an efficient and diastereoselective method for preparing (E)-3-styryl-4H-chromen-4-ones. Microwave heating has also been utilized to facilitate the aromatization of 2-(3-aryl-1,2,3,4-tetrahydronaphthalen-2-yl)-4H-chromen-4-ones to their corresponding 2-(3-arylnaphthalen-2-yl)-4H-chromen-4-ones in significantly shorter reaction times compared to classical heating methods.

Furthermore, the synthesis of various chromone derivatives, such as those incorporating pyrazole (B372694) or thiazolidinone moieties, has been expedited through microwave-assisted multicomponent reactions. rsc.org These methods often offer advantages in terms of higher yields and faster conversions compared to conventional heating.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Tetrazole-Based 3-hydroxy-4H-chromen-4-ones

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | 10-14 hours | 61-68% |

| Microwave Irradiation | 9-12 minutes | 79-83% |

Data from a study on modified Algar-Flynn-Oyamada reactions.

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods for the synthesis of 4H-chromen-4-one derivatives is of great interest, as the stereochemistry of substituents can significantly impact their biological activity.

Recent advancements have focused on asymmetric and diastereoselective approaches to control the three-dimensional arrangement of atoms in the final products. For instance, a highly efficient asymmetric academie-sciences.fr- and-O-to-C sigmatropic rearrangement of 3-allyloxy-4H-chromenones has been developed using chiral N,N'-dioxide complexes of 3d late transition metals. academie-sciences.fr This method provides access to optically active 2,2-disubstituted chromane-3,4-diones and 2-allyl-3-hydroxy-4H-chromen-4-ones with excellent yields and enantioselectivity. academie-sciences.fr

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of 4H-chromene derivatives. Chiral thioureas, squaramides, and cinchona derivatives have been employed as effective catalysts in various transformations. For example, the asymmetric synthesis of 2-amino-3-cyano-4H-chromenes has been achieved through several organocatalytic strategies, including the addition of naphthols to dicyanoolefins and the Michael addition of nucleophiles to 2-iminochromene derivatives.

Diastereoselective syntheses have also been reported. A cascade inter–intramolecular double Michael strategy has been used for the synthesis of highly functionalized cyclohexanones and tetrahydrochromen-4-ones with complete diastereoselectivity in most cases. beilstein-journals.org Another example is the diastereoselective three-component domino reaction of (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones, 3-formylchromone, and anilines to produce (E)-3-(2-arylcarbonyl-3-(arylamino)allyl)-4H-chromen-4-ones. eurjchem.com

A one-pot diastereoselective sequential three-component reaction has been developed for the synthesis of highly functionalized 2-amino-4,5-dihydrofuran-3-carbonitriles with a chromenone substituent. nih.gov While these examples showcase the progress in the stereoselective synthesis of the broader chromone family, their direct application to derivatives bearing an 8-methyl group is a promising area for further investigation.

Enantioselective and Diastereoselective Routes

Stereoselective strategies aim to control the three-dimensional arrangement of atoms, leading to the preferential formation of one stereoisomer over others. This is achieved through either enantioselective reactions, which create a new chiral center with a preference for one of two enantiomers, or diastereoselective reactions, which favor the formation of one diastereomer out of several possibilities.

Diastereoselective Synthesis

A notable example of diastereoselective synthesis is the cascade inter–intramolecular double Michael reaction. This strategy has been successfully employed for the synthesis of highly functionalized cyclohexanones, and in some cases, yields tetrahydrochromen-4-one derivatives as side products with excellent diastereoselectivity. bohrium.combeilstein-journals.orgresearchgate.net In a typical reaction, curcumins and arylidenemalonates react in the presence of aqueous potassium hydroxide (B78521) (KOH) with tetrabutylammonium (B224687) bromide (TBAB) acting as a phase transfer catalyst at room temperature. bohrium.combeilstein-journals.org This method can produce highly functionalized tetrahydrochromen-4-ones as minor products with complete diastereoselectivity. beilstein-journals.orgresearchgate.net

Another approach involves a one-pot, three-component sequential reaction to produce highly functionalized 2-amino-4,5-dihydrofuran-3-carbonitriles with a chromenone substituent. The reaction between a phenacyl bromide, malononitrile, and a 4-oxo-4H-chromene-3-carbaldehyde proceeds diastereoselectively. bohrium.com

Enantioselective Synthesis

Enantioselective methods often rely on chiral catalysts to induce asymmetry. Organocatalysis has emerged as a powerful tool for these transformations.

One such method is the iridium-catalyzed asymmetric hydrogenation of 2-substituted 4H-chromenes, which yields chiral chromanes. Iridium complexes featuring chiral oxazoline-based P,N-ligands, such as ThrePHOX, have demonstrated high efficiency. This system has been used for the hydrogenation of various 2-alkyl- and 2-aryl-substituted chromenes, achieving enantiomeric excess (ee) values from 95% to over 99%. researchgate.net

Asymmetric sigmatropic rearrangements represent another advanced strategy. Chiral N,N'-dioxide complexes with late transition metals can catalyze the thieme-connect.deresearchgate.net- and researchgate.netresearchgate.net-O-to-C sigmatropic rearrangement of 3-allyloxy-4H-chromenones. Depending on the catalyst and substrate, this method can produce optically active 2,2-disubstituted chromane-3,4-diones or 2-allyl-3-hydroxy-4H-chromen-4-ones in high yields and enantioselectivities. semanticscholar.org For instance, using a chiral N,N'-dioxide-Ni(II) complex, various 2-(1-phenylallyl)-substituted 3-hydroxy-4H-chromen-4-ones have been synthesized with good yields and high enantioselectivity. semanticscholar.org

| Substrate (3-allyloxy-4H-chromen-4-one derivative) | Catalyst System | Product Type | Yield (%) | ee (%) |

| 2-methyl-3-(cinnamyl-oxy)-4H-chromen-4-one | Chiral N,N'-dioxide-Ni(OTf)₂ | 2-allyl-3-hydroxy-4H-chromen-4-one | 92 | 92 |

| 2-phenyl-3-(cinnamyl-oxy)-4H-chromen-4-one | Chiral N,N'-dioxide-Ni(OTf)₂ | 2-allyl-3-hydroxy-4H-chromen-4-one | 88 | 91 |

| 3-((4-fluorocinnamyl)oxy)-2-methyl-4H-chromen-4-one | Chiral N,N'-dioxide-Ni(OTf)₂ | 2-allyl-3-hydroxy-4H-chromen-4-one | 90 | 87 |

| 3-((4-chlorocinnamyl)oxy)-2-methyl-4H-chromen-4-one | Chiral N,N'-dioxide-Ni(OTf)₂ | 2-allyl-3-hydroxy-4H-chromen-4-one | 83 | 84 |

This table presents selected data on the enantioselective researchgate.netresearchgate.net-sigmatropic rearrangement of 3-allyloxy-4H-chromenone analogues. semanticscholar.org

Furthermore, organocatalytic domino reactions provide a direct route to chiral chromenes. A one-pot domino Michael-hemiacetalization and dehydration sequence using (E)-2-(2-nitrovinyl)phenols and β-keto esters can produce 4-nitromethyl-4H-chromenes. This reaction is catalyzed by bifunctional thiourea (B124793) catalysts derived from chiral diamines, such as those from ephedrine. thieme-connect.de

Chiral Auxiliary Approaches

Chiral auxiliary-based synthesis is a powerful and well-established strategy for achieving stereocontrol. numberanalytics.com This method involves the temporary incorporation of a chiral molecule (the auxiliary) into an achiral substrate. wikipedia.org The presence of the auxiliary's stereogenic center directs subsequent reactions to occur stereoselectively, a form of substrate control. wikipedia.orguwindsor.ca After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Commonly used chiral auxiliaries are often derived from readily available natural products. wikipedia.org Notable examples include:

Oxazolidinones : Evans auxiliaries, such as (S)-4-benzyl-2-oxazolidinone, are widely used. They are typically acylated and then subjected to reactions like enolate alkylation or aldol reactions. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the opposite face, thus ensuring high diastereoselectivity. uwindsor.cabath.ac.uk

Pseudoephedrine : Used as a chiral auxiliary, pseudoephedrine can be converted into a chiral amide. Deprotonation forms a chiral enolate, where the configuration of subsequent additions is directed by the auxiliary's methyl and hydroxyl groups. wikipedia.org

8-Phenylmenthol : This was one of the first chiral auxiliaries to be introduced. researchgate.netwikipedia.org It has been used in asymmetric Diels-Alder reactions, where it effectively blocks one face of the dienophile. wikipedia.org

The general workflow for using a chiral auxiliary is as follows:

Attachment : An achiral starting material (e.g., a carboxylic acid) is covalently bonded to the chiral auxiliary.

Diastereoselective Reaction : The new, chiral molecule undergoes a reaction (e.g., alkylation, aldol addition) to create a new stereocenter. The auxiliary directs the stereochemical outcome of this step.

Cleavage : The auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound and allowing for the recovery of the auxiliary. wikipedia.org

While specific applications of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in readily available literature, the principles are broadly applicable. For instance, a precursor acid to the chromone ring could be attached to an Evans-type auxiliary. Subsequent stereoselective alkylation or other modifications, followed by cleavage and cyclization, would constitute a viable synthetic route to a chiral analogue. The development of polymer-supported chiral auxiliaries further enhances this methodology by simplifying purification and auxiliary recycling. bath.ac.uk

Pharmacological and Biological Activities of 8 Methyl 4h Chromen 4 One and Its Derivatives

Antimicrobial Properties

Derivatives of the 4H-chromen-4-one scaffold have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial, antifungal, and antiviral effects. The structural diversity achieved through various substitutions on the chromone (B188151) ring allows for the modulation of potency and selectivity against different microorganisms.

Antibacterial Efficacy

The antibacterial potential of 4H-chromen-4-one derivatives has been explored against a range of pathogenic bacteria. Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Derivatives of 4-chromanone (B43037) and related isoflavones have shown significant activity against Gram-positive bacteria. Studies on various synthetic chalcones and 4-chromanones revealed that specific structural features, such as hydroxyl groups at the 5- and 7-positions and a hydrophobic substituent at the 2-position, enhance antibacterial activity. nih.gov For instance, certain 4-chromanone derivatives exhibit potent activity against Staphylococcus aureus and multidrug-resistant strains. nih.govmdpi.com

One study on isoflavones, which contain the chromen-4-one core, found that compounds like scandenone, osajin, and 6,8-diprenylgenistein (B157589) were active against S. aureus, methicillin-resistant S. aureus (MRSA), and Enterococcus faecalis. mdpi.com Osajin, in particular, was identified as the most potent against MRSA, with a Minimum Inhibitory Concentration (MIC) value of 2 µg/mL. mdpi.com The mechanism of action for some of these derivatives involves the disruption of the bacterial cell membrane. mdpi.com Similarly, a series of novel quinazolin-4(3H)-one derivatives, which share structural similarities, displayed potent inhibitory activity against S. aureus with MIC values ranging from 0.03 to 0.25 μg/mL. nih.gov

| Compound/Derivative | Gram-Positive Bacteria | Activity (MIC in µg/mL) |

| Osajin | S. aureus (ATCC29213) | 4 |

| MRSA (ATCC33591) | 2 | |

| E. faecalis (ATCC29212) | 4 | |

| Scandenone | S. aureus (ATCC29213) | 8 |

| MRSA (ATCC33591) | 8 | |

| E. faecalis (ATCC29212) | 8 | |

| 6,8-Diprenylgenistein | S. aureus (ATCC29213) | 8 |

| MRSA (ATCC33591) | 8 | |

| E. faecalis (ATCC29212) | 8 | |

| 4-Anilinicoumarin 4h' | S. aureus | 6.595 (Zone of Inhibition in mm) |

| B. subtilis | 5.335 (Zone of Inhibition in mm) |

Data sourced from multiple studies investigating derivatives of the 4H-chromen-4-one scaffold. mdpi.comjapsonline.com

The outer membrane of Gram-negative bacteria often presents a significant barrier to antibacterial agents. However, certain 4H-chromen-4-one derivatives have been engineered to overcome this challenge. A series of novel dithiocarbamate-containing 4H-chromen-4-one derivatives demonstrated good inhibitory effects against plant pathogenic Gram-negative bacteria. nih.gov

Specifically, compound E6 showed exceptional in vitro antibacterial activity against Xanthomonas axonopodis pv citri, with a half-maximal effective concentration (EC50) of 0.11 μg/mL. Another derivative, E14, was highly effective against Xanthomonas oryzae pv oryzae, with an EC50 value of 1.58 μg/mL. These compounds are believed to act by causing the rupture or deformation of the bacterial cell membrane. nih.gov Other studies on halogenated 8-hydroxyquinoline (B1678124) derivatives, a related class of compounds, also showed antigrowth activity against Gram-negative bacteria. nih.gov

| Compound/Derivative | Gram-Negative Bacteria | Activity (EC50 in µg/mL) |

| Compound E6 | Xanthomonas axonopodis pv citri | 0.11 |

| Compound E14 | Xanthomonas oryzae pv oryzae | 1.58 |

| 4-Anilinicoumarin 4d' | Escherichia coli | 5.805 (Zone of Inhibition in mm) |

| 4-Anilinicoumarin 4h' | Pseudomonas aeruginosa | 5.66 (Zone of Inhibition in mm) |

Data sourced from studies on dithiocarbamate-containing 4H-chromen-4-one derivatives and 4-anilinocoumarin derivatives. japsonline.comnih.gov

Methicillin-resistant Staphylococcus aureus (MRSA) is a significant public health threat, necessitating the development of new therapeutic agents. nih.govinnovations-report.com Flavonoids and their derivatives, built upon the 4H-chromen-4-one scaffold, have emerged as a promising area of research for anti-MRSA therapeutics. nih.gov

As mentioned previously, the natural isoflavone (B191592) Osajin demonstrated the most potent activity against MRSA with a MIC value of 2 μg/mL among a series of tested compounds. mdpi.com Research into 4-chromanone derivatives also yielded compounds with minimum inhibitory concentrations as low as 0.39 μg/mL against MRSA. nih.gov The mechanism for these compounds is thought to involve the dissipation of the bacterial membrane potential, which in turn inhibits macromolecular biosynthesis and DNA topoisomerase IV. nih.gov

Antifungal Activity

Chromone derivatives have also been extensively investigated for their efficacy against various fungal pathogens, particularly species from the Candida genus, which are common causes of fungal infections. nih.gov

Several studies have highlighted the potential of chromone-based compounds as antifungal agents. One investigation of 27 different chromones found that four chromone-3-carbonitrile derivatives exhibited good antifungal activity against multiple Candida species, including C. albicans, C. glabrata, and C. parapsilosis, with MICs ranging from 5 to 50 µg/mL. These compounds were also found to inhibit the formation of biofilms, a key virulence factor for Candida. nih.gov Another study on 2-phenyl-4H-chromen-4-one reported MIC values against various non-albicans Candida species, such as C. parapsilosis (31.25 µg/mL) and C. famata (62.5 µg/mL). academicjournals.org Furthermore, thiosemicarbazone derivatives of 4-formyl-2H-chromen-2-ones showed strong inhibitory activity against C. albicans with MIC values as low as 0.78 μM. researchgate.net

| Compound/Derivative | Fungal Species | Activity (MIC) |

| 6-Bromochromone-3-carbonitrile | Candida albicans (6 strains) | 5–50 µg/mL |

| Chromone-3-carbonitrile | Candida glabrata (6 strains) | 5–50 µg/mL |

| 6-Isopropylchromone-3-carbonitrile | Candida parapsilosis (6 strains) | 5–50 µg/mL |

| 6-Methylchromone-3-carbonitrile | Candida albicans (6 strains) | 5–50 µg/mL |

| 2-Phenyl-4H-chromen-4-one | Candida parapsilosis | 31.25 µg/mL |

| 2-Phenyl-4H-chromen-4-one | Candida famata | 62.5 µg/mL |

| 2-Phenyl-4H-chromen-4-one | Candida glabrata | 125 µg/mL |

| Thiosemicarbazone 8a | Candida albicans | 0.78 µM |

Data compiled from studies on various chromone derivatives. nih.govacademicjournals.orgresearchgate.net

Antiviral Activity

The 4H-chromen-4-one scaffold is a key structural feature in flavonoids that have been investigated for their antiviral properties. nih.govnih.gov Research has focused on their potential to inhibit various viruses, including coronaviruses and influenza viruses.

In the context of the SARS-CoV-2 pandemic, flavonoids containing the 4H-chromen-4-one core were evaluated for their ability to combat the virus. Through computational screening and subsequent in vitro assays, the flavonoid isoginkgetin (B1672240) demonstrated remarkable inhibitory potency against SARS-CoV-2, with a half-maximal inhibitory concentration (IC50) of 22.81 μM. This activity is believed to stem from the stable binding of the compound to the active sites of crucial viral enzymes like the main protease (Mpro) and RNA-dependent RNA Polymerase (RdRp), thereby inhibiting viral replication. nih.govnih.gov Other studies have also identified compounds with octahydro-2H-chromene skeletons that exhibit antiviral activity against the Influenza A (H1N1) virus. researchgate.net

| Compound/Derivative | Virus | Activity (IC50) |

| Isoginkgetin | SARS-CoV-2 | 22.81 µM |

| Remdesivir (Control) | SARS-CoV-2 | 7.18 µM |

| Chloroquine (Control) | SARS-CoV-2 | 11.63 µM |

| Lopinavir (Control) | SARS-CoV-2 | 11.49 µM |

Data from an in vitro study on 4H-chromen-4-one scaffold-containing flavonoids against SARS-CoV-2. nih.govnih.gov

Anticancer and Antitumor Potential

The 4H-chromen-4-one scaffold, including its 8-methyl derivative, has been the subject of extensive research in oncology due to its significant potential as a basis for the development of new anticancer agents. Derivatives of this core structure have demonstrated a range of antitumor activities, including cytotoxicity against various cancer cell lines, inhibition of tumor cell growth, induction of programmed cell death, and the ability to inhibit specific molecular targets crucial for cancer progression. nih.govnih.gov

Cytotoxicity against Various Cancer Cell Lines

Derivatives of the 4H-chromen-4-one structure have shown considerable cytotoxic effects against a wide spectrum of human cancer cell lines. nih.gov Research has demonstrated that these compounds can induce cell death in cancers such as leukemia, breast cancer, lung cancer, and colon cancer. nih.gov For instance, a novel 4H-chromen-4-one derivative isolated from a marine-derived Streptomyces ovatisporus displayed potent cytotoxic activity, with EC50 values of 9.68 µg/ml for human colon carcinoma and 9.93 µg/ml for human prostate adenocarcinoma. nih.gov

Synthetic derivatives have also been evaluated extensively. A series of hexahydrobenzo[g]chromen-4-one derivatives were tested against six human cancer cell lines, showing varying degrees of toxicity. nih.gov One particular compound from this series was most potent against the T-47D breast cancer cell line, with an IC50 value of 1.8 ± 0.6 µg/mL. nih.gov Another study focusing on two series of compounds, chromen-4-ones and chromane-2,4-diones, found that the derivatives exhibited moderate cytotoxic effects, with particular potency against MOLT-4 leukemia cells. nih.gov Furthermore, newly synthesized 4H-chromene analogs have shown potent cytotoxicity in the nanomolar range against melanoma, prostate, and glioma cancer cell lines. nih.gov For example, one derivative was particularly active against the A172 human glioma cell line with an IC50 of 7.4 nM. nih.gov

Below is a table summarizing the cytotoxic activity of various 4H-chromen-4-one derivatives against different cancer cell lines.

| Derivative Type | Cancer Cell Line | Activity Metric | Value |

| Marine-derived 4H-chromen-4-one | Human Colon Carcinoma | EC50 | 9.68 µg/ml |

| Marine-derived 4H-chromen-4-one | Human Prostate Adenocarcinoma | EC50 | 9.93 µg/ml |

| Synthetic 4H-chromene (Compound 4e) | A172 Human Glioma | IC50 | 7.4 nM |

| Synthetic 4H-chromene (Compound 4a) | A375 Melanoma | IC50 | 0.13 µM |

| Synthetic 4H-chromene (Compound 4a) | Taxol-resistant Prostate Cancer | IC50 | 0.19 µM |

| Hexahydrobenzo[g]chromen-4-one (Compound 7h) | T-47D Breast Cancer | IC50 | 1.8 ± 0.6 µg/mL |

| Chromane-2,4-dione derivative (Compound 13) | MOLT-4 Leukemia | IC50 | 24.4 ± 2.6 μM |

| Chromane-2,4-dione derivative (Compound 13) | HL-60 Leukemia | IC50 | 42.0 ± 2.7 μM |

| N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine (Compound 8i) | HeLa Cervical Cancer | IC50 | 18.96 µM |

| N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine (Compound 8i) | HEp-2 Laryngeal Carcinoma | IC50 | 25.08 µM |

This table is for illustrative purposes and combines data from multiple studies on various derivatives of the 4H-chromen-4-one scaffold. nih.govnih.govnih.govnih.govresearchgate.net

Inhibition of Cancer Cell Proliferation

Beyond direct cytotoxicity, 4H-chromen-4-one derivatives have been shown to effectively inhibit the proliferation of cancer cells. Studies on N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine derivatives demonstrated that they significantly inhibited the proliferation of both HeLa (cervical cancer) and HEp-2 (laryngeal carcinoma) cell lines in a manner dependent on both time and concentration. researchgate.net This anti-proliferative activity is a key mechanism for controlling tumor growth. Research on hexahydrobenzo[g]chromen-4-one derivatives also confirmed significant anti-proliferative activity against six human cancer cell lines, further underscoring the potential of this chemical class to halt the uncontrolled division characteristic of cancer cells. nih.gov

Apoptosis Induction

A critical mechanism underlying the anticancer effects of 4H-chromen-4-one derivatives is the induction of apoptosis, or programmed cell death. waocp.org Eliminating cancer cells through apoptosis is a highly sought-after therapeutic strategy. waocp.org Research has shown that N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine derivatives cause significant DNA damage in cancer cells, leading to chromatin condensation and nuclear fragmentation, which are hallmark features of apoptosis. researchgate.net Similarly, a novel sulfonyl chromen-4-one compound was found to preferentially kill oral cancer cells by inducing apoptosis, which was associated with oxidative stress and DNA damage. nih.gov Further investigations into hexahydrobenzo[g]chromen-4-one derivatives confirmed their ability to induce apoptosis in breast cancer cell lines (MCF-7, MDA-MB-231, and T-47D), as demonstrated by fluorochrome staining and DNA fragmentation analysis. nih.gov

Specific Target Inhibition in Oncology (e.g., Kinase Inhibitors, Carbonic Anhydrase Inhibitors)

The anticancer activity of 4H-chromen-4-one derivatives is often linked to their ability to inhibit specific molecular targets that are crucial for tumor survival and progression. ed.ac.uk

Kinase Inhibitors: Protein kinases are enzymes that play a central role in cellular signaling pathways regulating growth, proliferation, and apoptosis. ed.ac.uk Their dysregulation is a common feature of many cancers, making them prime targets for therapeutic intervention. oncohemakey.com The 4H-chromen-4-one scaffold has been successfully utilized to develop potent kinase inhibitors. Specifically, a series of 8-biarylchromen-4-ones were synthesized and evaluated as inhibitors of the DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA damage repair. nih.gov Compounds such as 8-(3-(thiophen-2-yl)phenyl)chromen-4-one and 8-(3-(thiophen-3-yl)phenyl)chromen-4-one were identified as particularly potent inhibitors of DNA-PK. nih.gov Other derivatives containing the 4H-chromen-4-one moiety are known to exhibit BRAF kinase inhibitory activity. mdpi.com

Carbonic Anhydrase Inhibitors: Carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, are crucial for pH regulation in the tumor microenvironment. nih.govmdpi.com These enzymes help cancer cells survive in the acidic and hypoxic conditions typical of solid tumors. mdpi.com Inhibition of these CAs is a validated strategy for cancer therapy. mdpi.com Studies have shown that sulfonamide-containing chromone derivatives possess inhibitory activity against CA IX and CA XII, which are important targets in certain types of breast and lung cancer. nih.gov An in silico study also suggested that certain 4H-chromone derivatives could act as inhibitors of Bcr-Abl tyrosine kinase, an important oncogenic driver in some leukemias. nih.gov

Anti-inflammatory and Immunomodulatory Effects

The 4H-chromen-4-one structure is also associated with significant anti-inflammatory and immunomodulatory properties. researchgate.nettandfonline.com Inflammation is a critical process in the development and progression of various diseases, including cancer. tandfonline.com Therefore, compounds that can modulate the immune response and reduce inflammation hold therapeutic potential. mdpi.com Derivatives of 4H-chromene have been shown to possess anti-inflammatory effects in various experimental models. researchgate.netsemanticscholar.org For example, filifolinone, an aromatic geranyl derivative, has demonstrated immunomodulatory effects by upregulating cytokines involved in Th1-type responses. mdpi.com

Modulation of Inflammatory Mediators (e.g., NO, IL-6, TNF-α)

A key mechanism for the anti-inflammatory action of 4H-chromen-4-one derivatives is their ability to modulate the production of key inflammatory mediators. Pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as signaling molecules like nitric oxide (NO), play a central role in the inflammatory cascade. nih.gov

A study focused on a series of novel 2-phenyl-4H-chromen-4-one derivatives identified a lead compound that could effectively downregulate the expression of NO, IL-6, and TNF-α. tandfonline.comnih.govnih.gov This effect was achieved by suppressing inflammation through the inhibition of the TLR4/MAPK signaling pathway. nih.govnih.gov The activation of this pathway by stimuli like lipopolysaccharide (LPS) typically leads to the production of these pro-inflammatory cytokines. nih.gov By inhibiting this pathway, the chromen-4-one derivative was able to reduce the inflammatory response both in vitro in RAW264.7 cells and in an in vivo mouse model of LPS-induced inflammation. nih.govresearchgate.net Other studies have also reported that certain synthetic 4H-chromene derivatives powerfully inhibit the production of TNF-α-induced nitric oxide. researchgate.net

The table below summarizes the effects of a representative 2-phenyl-4H-chromen-4-one derivative on inflammatory mediators.

| Mediator | Effect | Biological System |

| Nitric Oxide (NO) | Downregulation/Inhibition | LPS-stimulated RAW264.7 cells |

| Interleukin-6 (IL-6) | Downregulation/Decreased Level | LPS-stimulated RAW264.7 cells; Serum from LPS-treated mice |

| Tumor Necrosis Factor-alpha (TNF-α) | Downregulation/Decreased Level | LPS-stimulated RAW264.7 cells; Serum from LPS-treated mice |

Data synthesized from studies on 2-phenyl-4H-chromen-4-one derivatives. nih.govresearchgate.net

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins. nih.gov There are two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated during inflammation. nih.gov The 4H-chromen-4-one skeleton has been identified as a promising framework for the development of COX inhibitors.

Research into this class of compounds has shown that specific substitutions on the chromone ring are crucial for potent and selective inhibitory activity. For instance, a series of 2-phenyl-4H-chromen-4-one derivatives featuring a methylsulfonyl (MeSO₂) group on the phenyl ring demonstrated significant COX-2 inhibitory activity. nih.gov The nature and size of the substituent at the 3-position of the chromene scaffold were also found to be important for modulating this activity. nih.gov One of the most potent compounds in this series, with a bromine atom at the 3-position, exhibited a COX-2 inhibitory concentration (IC₅₀) of 0.07 μM and a high selectivity index. nih.gov This highlights the potential of the chromen-4-one backbone, the parent structure of 8-methyl-4H-chromen-4-one, as a template for designing selective anti-inflammatory agents.

Table 1: COX-2 Inhibition by 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one Derivatives

| Compound (Substituent at position 3) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|

| Hydrogen | 0.13 | >153.8 |

| Fluorine | 0.10 | >200.0 |

| Chlorine | 0.08 | >250.0 |

| Bromine | 0.07 | 287.1 |

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of leukotrienes and other inflammatory mediators. nih.govrsc.org As such, LOX inhibitors are valuable for treating inflammatory conditions. The chromen-4-one structure, found in natural flavonoids, is associated with significant LOX inhibitory potential.

A study on a specific flavone (B191248) derivative, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, demonstrated potent inhibition of the 5-LOX enzyme. mdpi.com This compound exhibited strong activity, indicating that the chromen-4-one framework can be effectively utilized to block this inflammatory pathway. mdpi.com The substitution pattern on the core structure plays a critical role in determining the efficacy of inhibition.

Table 2: 5-LOX Inhibition by a 4H-Chromen-4-one Derivative

| Compound | 5-LOX IC₅₀ (μM) |

|---|---|

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | 0.84 |

Mast Cell Stabilization

Mast cells are key players in allergic and inflammatory responses. drugs.com Upon activation, they undergo degranulation, releasing histamine (B1213489) and other pro-inflammatory mediators. wikipedia.org Mast cell stabilizers are a class of drugs that inhibit this process. drugs.com

Notably, the chromone structure is the foundation for some of the most well-known mast cell stabilizing drugs, such as cromolyn (B99618) (disodium cromoglycate) and nedocromil. entokey.comnih.gov The mechanism of action for these compounds involves stabilizing mast cells by blocking calcium influx, an essential step for degranulation. wikipedia.orgentokey.com This established activity of the chromone core suggests that derivatives like this compound belong to a class of compounds with inherent potential for mast cell stabilization, a key mechanism in managing allergic diseases. entokey.com

Antioxidant Activity

The antioxidant properties of chemical compounds are crucial for combating oxidative stress, a condition linked to numerous chronic diseases. The 4H-chromen-4-one scaffold is a common feature in many natural antioxidants, particularly flavonoids and coumarins. nih.govnih.gov

Free Radical Scavenging Properties

The ability to scavenge free radicals is a primary mechanism of antioxidant activity. Compounds based on the chromone and related coumarin (B35378) structures have demonstrated excellent radical scavenging capabilities in various assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govresearchgate.net The antioxidant potency is heavily influenced by the number and position of hydroxyl groups and other electron-donating substituents on the aromatic ring system. nih.gov These groups can donate a hydrogen atom to stabilize free radicals, thereby terminating damaging chain reactions. While specific data for this compound is not detailed, the fundamental scavenging ability of the parent scaffold is well-documented in derivatives like 4-methylumbelliferone. nih.gov

Inhibition of Lipid Peroxidation

Lipid peroxidation is a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage. nih.govgsartor.org This process is a hallmark of oxidative stress. semanticscholar.org Antioxidants can inhibit lipid peroxidation by scavenging the radicals that initiate and propagate the chain reaction. gsartor.org The demonstrated free radical scavenging properties of the chromen-4-one class directly contribute to their ability to inhibit lipid peroxidation. Research on a flavone derivative, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, confirmed its protective effects in in-vivo models by evaluating its impact on antioxidant markers, including lipid peroxidation. mdpi.com

Neuropharmacological Activities

The 4H-chromen-4-one structure has emerged as a valuable scaffold in the search for new treatments for neurodegenerative disorders. Derivatives of this compound have shown promise in targeting various pathways associated with neurological diseases.

One area of significant interest is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which is a key strategy in the management of Alzheimer's disease. mdpi.com The compound 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one displayed excellent inhibitory activity against both of these enzymes. mdpi.com Furthermore, other research has led to the discovery of different 4H-chromen-4-one derivatives that act as inhibitors of Rho kinase (ROCK), a target relevant to neuronal regeneration and other neurological conditions. sci-hub.se These findings underscore the versatility of the chromen-4-one scaffold for developing novel neuropharmacological agents.

Table 3: Cholinesterase Inhibition by a 4H-Chromen-4-one Derivative

| Compound | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |

|---|---|---|

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | 1.37 | 0.95 |

Potential in Neurodegenerative Diseases

The multifaceted nature of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, necessitates the development of multi-target-directed ligands that can address the complex, interconnected pathways involved in their progression. nih.gov Chromen-4-one derivatives have emerged as a promising class of compounds in this area. researchgate.netnih.gov Their molecular framework allows for structural modifications to engage multiple biological targets simultaneously. nih.gov

Researchers have successfully designed and synthesized libraries of substituted chromen-4-ones to evaluate their efficacy against a panel of human enzymes implicated in the pathophysiology of neurodegeneration. nih.gov This multi-target approach has yielded compounds that combine inhibitory activities for several key enzymes in a single molecule. nih.gov For example, hybrids incorporating the 4-oxo-4H-chromene scaffold with tacrine (B349632) have been developed as multifunctional agents for Alzheimer's disease. acs.org Furthermore, chromenone derivatives have been identified as new ligands for sigma (σ) receptors, which are considered attractive targets for developing treatments for conditions like Alzheimer's disease and neuropathic pain. nih.gov

Neuroprotection

Neuroprotection is a critical therapeutic strategy for neurodegenerative diseases, aiming to prevent or slow the progressive loss of neurons. Certain derivatives of 4H-chromen-4-one have demonstrated significant neuroprotective effects. This activity is often linked to their ability to inhibit monoamine oxidase (MAO) enzymes. The inhibition of MAOs reduces oxidative stress, a key contributor to neuronal damage in diseases like Alzheimer's and Parkinson's. nih.govmdpi.com

In specific studies, a 4H-chromen-4-one derivative, 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl), was found to protect retinal neurons from cell death induced by high glucose-induced oxidative stress and apoptosis. nih.gov This highlights the potential of these compounds to shield neuronal cells from damaging stimuli. The development of MAO inhibitors based on the chromen-4-one scaffold is considered a viable strategy for achieving neuroprotection. mdpi.com

Modulation of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as serotonin (B10506) and dopamine. wikipedia.org Their inhibition can restore neurotransmitter levels and is a key therapeutic strategy for depression and Parkinson's disease. mdpi.comnih.gov The chromen-4-one structure is a well-established scaffold for reversible MAO inhibitors. nih.gov

Systematic structural modifications of the chromen-4-one core have led to the identification of potent inhibitors for both MAO isoforms. One study identified 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one as a dual-target inhibitor with a significant affinity for both acetylcholinesterase (AChE) and MAO-B. nih.govnih.gov This compound exhibited an IC₅₀ value of 7.20 μM for human MAO-B. nih.gov Another study on a different derivative, 4-(2-methyloxazol-4-yl)benzenesulfonamide, found it to be a selective MAO-B inhibitor with an IC₅₀ of 3.47 μM, while showing weaker inhibition of MAO-A (IC₅₀ = 43.3 μM). mdpi.com

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one | Human MAO-B | 7.20 | nih.gov |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | Human MAO-B | 3.47 | mdpi.com |

| Human MAO-A | 43.3 |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132), is the primary therapeutic approach for managing the symptoms of Alzheimer's disease. nih.govnih.gov The chromen-4-one scaffold has been extensively utilized to develop potent inhibitors of these enzymes. nih.govresearchgate.net

A study focusing on amino-7,8-dihydro-4H-chromenone derivatives identified several potent inhibitors. nih.gov For instance, compound 4k (structure specified in the source) showed strong potency against BuChE with an IC₅₀ value of 0.65 ± 0.13 µM. nih.gov Kinetic analyses revealed that this compound acts as a competitive inhibitor of BuChE. nih.gov Another derivative, 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one, was identified as a dual inhibitor of both AChE and MAO-B, with an IC₅₀ of 5.58 µM for human AChE. nih.gov The structure-activity relationships of these compounds indicate that substitutions on the chromenone ring are crucial for their inhibitory activity. nih.gov

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one | Human AChE | 5.58 | nih.gov |

| Compound 4k (an amino-7,8-dihydro-4H-chromenone derivative) | BuChE | 0.65 ± 0.13 | nih.gov |

| Compound 4c (a 4-chlorobenzyloxy substituted derivative) | BuChE | 0.89 ± 0.24 | |

| Compound 4d (a 4-bromobenzyloxy substituted derivative) | BuChE | 1.19 ± 0.31 |

Rho Kinase (ROCK) Inhibition

Rho-associated coiled-coil containing protein kinases (ROCKs) have been identified as potential therapeutic targets for various diseases, including diabetic retinopathy. nih.gov Research has led to the discovery of 4H-chromen-4-one derivatives as a new class of selective ROCK inhibitors. nih.govsci-hub.se

Through structure-activity relationship studies, the compound 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) (12j ) was identified as the most active inhibitor. nih.gov This compound demonstrated excellent kinase selectivity for ROCK I and ROCK II over a panel of 387 other kinases. nih.gov In ex vivo models of diabetic retinopathy, this derivative showed potent activity, suggesting its potential as a lead compound for further investigation. nih.gov

| Compound | Primary Targets | Selectivity Profile | Reference |

|---|---|---|---|

| 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) (12j) | ROCK I and ROCK II | Excellent selectivity against 387 other kinases | nih.gov |

Neurogenesis Promotion

Adult neurogenesis, the process of generating new neurons in the adult brain, is crucial for learning and memory. nih.gov Stimulating this process is being explored as a therapeutic strategy for neurological diseases and injuries. nih.gov While direct studies on this compound are limited, related flavonoid compounds, which share the core chromen-4-one structure, have shown promising activity.

Apigenin (B1666066), a well-known flavone, and its related compounds have been shown to stimulate adult neurogenesis both in vivo and in vitro. nih.gov These compounds promote the differentiation of neural stem cells into neurons. nih.gov In animal models, apigenin was also found to enhance performance in learning and memory tasks. nih.gov This suggests that the broader class of chromen-4-one derivatives may hold potential for promoting the generation of new neuronal cells in the adult brain. nih.gov

Other Biological Activities

Beyond their applications in neurodegenerative diseases, derivatives of 4H-chromen-4-one exhibit a diverse range of other biological activities.

Antitubercular Activity : A series of 4H-chromen-4-one derivatives have been synthesized and tested for their activity against Mycobacterium tuberculosis. One compound, 8d , was found to be active against both drug-sensitive and multidrug-resistant strains of tuberculosis. nih.gov

DNA-Dependent Protein Kinase (DNA-PK) Inhibition : Libraries of 8-biarylchromen-4-ones have been evaluated as inhibitors of the DNA-dependent protein kinase (DNA-PK). Specifically, 8-(3-(thiophen-2-yl)phenyl)chromen-4-one and 8-(3-(thiophen-3-yl)phenyl)chromen-4-one were identified as particularly potent inhibitors of this enzyme. nih.gov

Antibacterial and Cytotoxic Activity : Certain 2-amino-4H-chromene derivatives containing phosphonate (B1237965) or phosphine (B1218219) oxide moieties have been synthesized and evaluated. rsc.org Several of these derivatives showed moderate to promising cytotoxic activity against mouse fibroblast and human promyelocytic leukemia cell lines. rsc.org Additionally, some of the phosphine oxide derivatives were active against selected Gram-positive bacteria. rsc.org

Antioxidant and Metal-Chelating Properties : In the context of Alzheimer's disease research, novel N'-(4-oxo-4H-chromen-3-yl)methylene propanehydrazide derivatives were synthesized. scribd.com These compounds demonstrated antioxidant and metal-chelating activities, which are beneficial properties for multi-target agents against neurodegenerative diseases. scribd.com

Broad-Spectrum Activities : The chromene scaffold is associated with a wide array of biological properties, including antimalarial, anti-HIV, antifungal, antimicrobial, antitumor, and anti-inflammatory activities. researchgate.net

Antidiabetic Potential

Derivatives of the parent structure, this compound, have shown promise as antidiabetic agents. Research into related chromen-2-one (coumarin) derivatives has paved the way for investigating the antidiabetic properties of this class of compounds. Synthetic coumarin derivatives have been explored for their ability to treat diabetes through various mechanisms, including the activation of phosphatidylinositol-3-kinase and as α-glucosidase inhibitors.

In the pursuit of novel treatments for type 2 diabetes, chromonyl-2,4-thiazolidinediones have been synthesized and evaluated for their insulinotropic activities. Certain derivatives were found to increase insulin (B600854) release in the presence of glucose, highlighting their potential as hypoglycemic agents. For instance, compounds IVb and IVc demonstrated an increase in insulin release at a concentration of 1 µg/mL, while IIId and IIIg showed similar effects at higher concentrations. nih.gov

Furthermore, the inhibition of dipeptidyl peptidase IV (DPP-IV) has emerged as a key strategy in managing type 2 diabetes. acs.org In this context, various chromen-2-one derivatives have been designed and synthesized as DPP-IV inhibitors. acs.org For example, 7-substituted-3-acetyl coumarin derivatives have shown interesting DPP-IV inhibitory activities. acs.org

Below is a table summarizing the antidiabetic activity of selected chromen-4-one and related derivatives:

| Compound | Activity | Findings |

| Chromonyl-2,4-thiazolidinediones (IVb, IVc) | Insulinotropic | Increased insulin release at 1 µg/mL. nih.gov |

| Chromonyl-2,4-thiazolidinediones (IIId, IIIg) | Insulinotropic | Increased insulin release at higher concentrations. nih.gov |

| 7-Substituted-3-acetyl coumarin derivatives | DPP-IV Inhibition | Showed varied levels of DPP-IV inhibition. acs.org |

Antihypertensive Activity

The chromone (4H-chromen-4-one) scaffold is recognized for a wide array of pharmacological effects, including antihypertensive properties. acs.org While specific studies on this compound are limited, the broader class of chromones and their isomers, isochroman-4-ones, have been investigated for their potential in managing hypertension.

One study focused on novel hybrids of natural isochroman-4-one (B1313559) bearing an isopropanolamine moiety. nih.gov A key finding was that compound IIId , which incorporates an N-isopropyl substituted isopropanolamine functionality attached to a phenolic oxygen of the isochroman-4-one core, exhibited a potent β(1)-adrenoceptor blocking effect. nih.gov This effect was comparable to that of the well-established antihypertensive drug, propranolol. nih.gov Furthermore, this compound significantly lowered both systolic and diastolic blood pressure in spontaneously hypertensive rats by over 40%. nih.gov

Coumarin derivatives have also been noted for their antihypertensive activity, with the position and nature of substituents on the coumarin ring playing a crucial role in their pharmacological effects. rsc.org

Enzyme Inhibition (General)

The 4H-chromen-4-one framework is a versatile scaffold for the development of various enzyme inhibitors. acs.org The inherent structural features of these compounds allow for modifications that can lead to potent and selective inhibition of a range of enzymes, contributing to their diverse biological activities. The following subsections detail specific enzyme inhibitory activities of this compound and its derivatives.

β-Glucuronidase Inhibition

Several derivatives of 4H-chromen-4-one have been identified as potent inhibitors of β-glucuronidase, an enzyme implicated in various physiological and pathological processes. A study on chromen-4-one substituted oxadiazole analogs revealed that all synthesized compounds exhibited a variable degree of β-glucuronidase inhibitory activity, with IC50 values ranging from 0.8 ± 0.1 to 42.3 ± 0.8 μM. nih.govnih.gov These values were notably more potent than the standard, D-saccharic acid 1,4-lactone (IC50 = 48.1 ± 1.2 μM). nih.govnih.gov

Another study on coumarin-based dihydropyranochromenes also identified potent inhibitors of β-glucuronidase. acs.org Compounds 12e and 12i were found to be particularly active, with IC50 values of 670.7 ± 1.18 μM and 440.1 ± 1.17 μM, respectively, surpassing the activity of the standard silymarin (B1681676) (IC50 = 731.9 ± 3.34 μM). acs.org The structure-activity relationship (SAR) studies indicated that the presence of a COOCH3 group on the pyran ring and an electron-donating OH group at the C-7 position of the coumarin nucleus enhanced the inhibitory activity. acs.org

The following table presents the β-glucuronidase inhibitory activity of selected chromen-4-one derivatives:

| Compound | IC50 (μM) |

| Chromen-4-one oxadiazole analogs | 0.8 ± 0.1 - 42.3 ± 0.8 |

| D-saccharic acid 1,4-lactone (Standard) | 48.1 ± 1.2 |

| 12e | 670.7 ± 1.18 |

| 12i | 440.1 ± 1.17 |

| Silymarin (Standard) | 731.9 ± 3.34 |

SIRT2 Inhibition

Substituted chroman-4-one and chromone derivatives have been synthesized and evaluated as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme involved in aging-related diseases. acs.orgnih.gov A noteworthy finding from this research is that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring, particularly with larger, electron-withdrawing groups, were favorable for inhibitory activity. acs.orgnih.gov

The most potent inhibitor identified was 6,8-dibromo-2-pentylchroman-4-one , with an IC50 value of 1.5 μM. acs.orgnih.gov Another potent and highly selective SIRT2 inhibitor, 8-bromo-6-chloro-2-pentylchroman-4-one , exhibited an IC50 value of 4.5 μM. acs.org These compounds demonstrated high selectivity for SIRT2 over SIRT1 and SIRT3. acs.orgnih.gov Structure-activity relationship studies revealed that the presence of the carbonyl group is essential for potent inhibition. acs.org

The SIRT2 inhibitory activity of key chroman-4-one derivatives is summarized below:

| Compound | IC50 (μM) | Selectivity |

| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | High for SIRT2 over SIRT1 and SIRT3 |

| 8-bromo-6-chloro-2-pentylchroman-4-one | 4.5 | High for SIRT2 over SIRT1 and SIRT3 |

α-Glucosidase and α-Amylase Inhibition

The inhibition of α-glucosidase and α-amylase is a critical therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. While direct studies on this compound are not extensively documented, research on structurally related compounds provides valuable insights.

Naturally and synthetically derived coumarin derivatives have been experimentally validated as antidiabetic agents, with some acting as lysosomal α-glucosidase inhibitors. researchgate.net Furthermore, studies on 5-amino-nicotinic acid derivatives have identified compounds with significant inhibitory activities against both α-amylase and α-glucosidase, with IC50 values comparable to the standard drug acarbose. nih.gov For instance, certain derivatives demonstrated α-amylase inhibitory IC50 values ranging from 12.17 ± 0.14 to 37.33 ± 0.02 µg/mL and α-glucosidase inhibitory IC50 values from 12.01 ± 0.09 to 38.01 ± 0.12 µg/mL. nih.gov

Pesticidal Activity

While the primary focus of research on this compound and its derivatives has been on their pharmacological properties, the broader class of heterocyclic compounds to which they belong has been investigated for pesticidal activities. The development of new pesticides is crucial due to increasing resistance in pests. nih.gov

Studies on pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety have shown excellent insecticidal activity against various pests, including Mythimna separata. nih.gov For example, compounds U7 and U8 from this series exhibited broad-spectrum insecticidal and fungicidal activity, with LC50 values against M. separata of 3.57 ± 0.42 and 4.22 ± 0.47 mg/L, respectively. nih.gov

Mechanisms of Action and Molecular Targets

Elucidation of Specific Cellular Pathways

Derivatives of the 4H-chromen-4-one scaffold have been shown to modulate critical cellular signaling pathways, particularly those involved in apoptosis (programmed cell death) and cellular metabolism. These interactions are fundamental to their potential applications in oncology and neurodegenerative diseases.

One of the primary mechanisms involves the induction of apoptosis in cancer cells. Certain chromene derivatives trigger cell death by interfering with microtubule polymerization. This disruption halts the cell cycle during the mitotic phase, leading to the activation of apoptotic signaling. This process is often mediated by the regulation of the Bcl-2 family of proteins, including the downregulation of the anti-apoptotic protein BCL2 and the upregulation of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/BCL2 ratio compromises the mitochondrial outer membrane, leading to the release of cytochrome C. nih.gov Cytochrome C then participates in the formation of the apoptosome, which activates initiator caspase-9, subsequently activating executioner caspase-3, culminating in controlled cell death. nih.gov Some synthetic chromene derivatives can induce apoptosis through a caspase-independent pathway by triggering the translocation of the Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus. mdpi.com

In the context of neurodegenerative conditions like Alzheimer's disease, chromone (B188151) derivatives have been found to engage pathways related to mitochondrial function and neuroinflammation. nih.govmums.ac.ir Studies show they can restore aerobic metabolism and enhance the activity of key mitochondrial enzymes. mums.ac.ir This improvement in mitochondrial health is a crucial neuroprotective mechanism, as mitochondrial dysfunction is a known hallmark of neurodegenerative pathologies. nih.gov The mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell metabolism and growth, is another potential target, although its direct modulation by 8-methyl-4H-chromen-4-one requires further investigation. nih.govnih.gov

| Cellular Pathway | Key Molecular Events | Associated Condition | Reference |

|---|---|---|---|

| Intrinsic Apoptosis | Inhibition of tubulin polymerization; Regulation of Bax/BCL2 ratio; Cytochrome C release; Activation of caspases 9 and 3. | Cancer | nih.gov |

| Mitochondrial Function | Recovery of aerobic metabolism; Increased activity of mitochondrial enzymes (citrate synthase, cytochrome-c-oxidase, etc.). | Alzheimer's Disease | mums.ac.ir |

| Neuroinflammation | Suppression of inflammatory mediators. | Alzheimer's Disease | nih.gov |

**4.2. Receptor Binding and Ligand Interactions

The interaction of 4H-chromen-4-one derivatives with the benzodiazepine (B76468) receptor site on the gamma-aminobutyric acid type A (GABAA) receptor is an area of ongoing investigation. While direct binding data for this compound is not extensively documented, studies on structurally related compounds, such as flavones, provide valuable insights. Flavones have been demonstrated to bind to the benzodiazepine site on GABAA receptors, thereby modulating the receptor's activity and producing anxiolytic-like effects. nih.gov This suggests that the benzopyran core structure, common to both flavones and chromones, may have the potential for such interactions. However, without specific binding assays for this compound, its activity at this receptor remains speculative.

The G protein-coupled receptor GPR55 has emerged as a significant target for chromen-4-one derivatives. This receptor is implicated in various physiological processes, including inflammation, neuropathic pain, and neurodegeneration. Research has led to the synthesis of a series of chromen-4-one-2-carboxylic acid derivatives that act as potent and selective ligands for GPR55. Depending on the substitution patterns on the chromone scaffold, these compounds can exhibit a spectrum of activities, ranging from full agonists and partial agonists to antagonists. This tunable efficacy makes them valuable tools for studying GPR55 pharmacology and as potential therapeutic agents. The polar keto function at the 4-position of the chromone ring appears to be crucial for GPR55 binding and activation, likely acting as a hydrogen bond acceptor.

Enzyme Inhibition Profiles

The 4H-chromen-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, partly due to its effectiveness as a framework for designing enzyme inhibitors. nih.gov Derivatives have shown inhibitory activity against several enzymes implicated in neurodegenerative diseases.

Cholinesterases: Certain chromone derivatives are effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov

Monoamine Oxidase B (MAO-B): The chromone structure is also a potent and reversible inhibitor of MAO-B. researchgate.net This enzyme is responsible for the degradation of dopamine, and its inhibition is a validated approach for treating Parkinson's disease. researchgate.net Crystallographic studies have shown that chromone analogs bind within the active site cavity of human MAO-B, positioning the chromone moiety in front of the FAD cofactor. researchgate.net

Sirtuin 2 (SIRT2): A series of substituted chroman-4-one and chromone derivatives have been identified as selective inhibitors of SIRT2, an enzyme involved in aging-related neurodegenerative disorders. acs.org The most potent compounds in this class typically feature substitutions at the 2-, 6-, and 8-positions of the chromone ring. acs.org

| Target Enzyme | Therapeutic Relevance | Example Inhibitory Activity | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Alzheimer's Disease | IC50 in sub-micromolar range for 2-carboxamidoalkylbenzylamine derivatives. | nih.gov |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | Selective inhibition demonstrated by some derivatives. | researchgate.net |

| Monoamine Oxidase B (MAO-B) | Parkinson's Disease | Potent, reversible inhibition. | researchgate.net |

| Sirtuin 2 (SIRT2) | Neurodegenerative Disorders | IC50 values in the low micromolar range. | acs.org |

DNA Binding Affinity

Direct evidence for the binding of this compound to DNA is not well-established in the current scientific literature. The interaction of small molecules with DNA is a complex process governed by the molecule's structure, charge, and planarity, which dictate whether it can bind in the grooves of the DNA helix or intercalate between base pairs. While some heterocyclic compounds, such as certain furocoumarin analogs, are known to photobind to DNA and form DNA-protein cross-links, this mechanism is specific and cannot be directly extrapolated to all chromone derivatives. nih.govnih.gov Further biophysical studies are required to determine if this compound possesses any significant DNA binding affinity.

Anti-Aβ Aggregation Mechanisms

One of the key pathological hallmarks of Alzheimer's disease is the extracellular aggregation of the amyloid-β (Aβ) peptide into toxic oligomers and plaques. frontiersin.org Interfering with this aggregation cascade is a major therapeutic goal. nih.gov Chromone derivatives have demonstrated perceptible activity in inhibiting the self-induced aggregation of Aβ fibrils. nih.gov

The mechanism of inhibition involves the direct interaction of the chromone compound with the Aβ peptide. This interaction can disrupt the non-covalent forces that drive monomer association and fibril elongation. frontiersin.org By binding to Aβ monomers or early-stage oligomers, these inhibitors can redirect the aggregation pathway towards the formation of non-toxic, "off-pathway" species that are incapable of forming larger, pathological aggregates. frontiersin.org Studies on tacrine-chromene hybrid molecules have identified derivatives that are significantly more potent at inhibiting Aβ aggregation than the natural product curcumin, a well-known Aβ aggregation inhibitor. researchgate.net

| Compound | Inhibitory Activity | Comparison | Reference |

|---|---|---|---|

| Tacrine-chromene derivative (5d) | IC50 = 0.74 µM (76% inhibition at 10 µM) | ~8 times more active than Curcumin (IC50 = 6.53 µM) | researchgate.net |

Structure Activity Relationship Sar Studies for 8 Methyl 4h Chromen 4 One Derivatives

Impact of Substitution Patterns on Biological Activity

The nature of chemical groups substituted onto the 8-methyl-4H-chromen-4-one core is a primary determinant of the resulting compound's biological effects. The electronic properties, size, and lipophilicity of these substituents can drastically alter interactions with biological targets.

Alkyl groups, especially methyl groups, are fundamental in SAR studies due to their ability to influence lipophilicity and steric interactions. The presence of a methyl group at the C-8 position is a defining feature of this compound class. Studies on related chromone (B188151) scaffolds have shown that methylation can be advantageous for certain biological activities. For instance, in a series of 4-oxo-N-(4-sulfamoylphenethyl)chroman-2-carboxamide derivatives, the presence of methyl groups at both the C-7 and C-8 positions was found to be beneficial for human carbonic anhydrase (hCA) inhibitory activity. nih.gov The position of methyl substitution is critical; a comparison of methyl analogs of chromen-4-one-oxadiazole derivatives showed that an ortho-methyl analog had superior β-glucuronidase inhibitory potential compared to meta- and para-methyl analogs. nih.gov

| Compound Analogue | Methyl Position | IC₅₀ (μM) |

|---|---|---|

| Compound 9 | ortho | 8.6 ± 0.3 |

| Compound 7 | para | 9.4 ± 0.3 |

| Compound 8 | meta | 13.0 ± 0.3 |

Halogen atoms are frequently introduced into bioactive molecules to modulate their electronic properties, lipophilicity, and metabolic stability. In the context of chromen-4-one derivatives, halogenation has proven to be a key strategy for enhancing potency. Research on chroman-4-one derivatives as SIRT2 inhibitors revealed that larger, electron-withdrawing substituents, such as halogens, at the C-6 and C-8 positions were favorable for activity. acs.org The most potent inhibitor identified in one study was 6,8-dibromo-2-pentylchroman-4-one, which had an IC₅₀ of 1.5 μM. acs.org This highlights that di-halogenation at positions C-6 and C-8 can significantly boost inhibitory effects. acs.orgresearchgate.net Furthermore, studies on the halogenation of 2-(methylthio)-4H-chromen-4-ones have demonstrated methods for selective chlorination, bromination, and iodination at the C-3 position, opening avenues for further SAR exploration. organic-chemistry.org

| Compound | Substituents | IC₅₀ (μM) |

|---|---|---|

| 1a | 8-bromo, 6-chloro, 2-pentyl | 4.5 |

| - | 6,8-dibromo-2-pentyl | 1.5 |

Hydroxyl (-OH) and alkoxy (-OR) groups can significantly influence a molecule's polarity, solubility, and ability to form hydrogen bonds with target enzymes or receptors. The presence of a methoxy (B1213986) group at the C-7 position of the chromone scaffold has been shown to greatly impact activity in studies of inhibitors of superoxide (B77818) anion generation. nih.gov Similarly, for antituberculosis activity, small and polar hydrophilic groups like hydroxyl at the C-4 position of the chromanone scaffold were found to be more favorable, suggesting they may act as hydrogen bond donors in interactions with biological targets. acs.org However, the effect can be target-dependent, as the introduction of an electron-donating methoxy group on the phenyl ring of certain furochromone derivatives led to reduced activity against cholinesterases. nih.gov